An In-depth Technical Guide to the Chemical Properties of 2,6-Dimethyl-3,5-heptanedione
An In-depth Technical Guide to the Chemical Properties of 2,6-Dimethyl-3,5-heptanedione
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dimethyl-3,5-heptanedione, also known as diisobutyrylmethane, is a beta-diketone characterized by the presence of two carbonyl groups separated by a methylene (B1212753) group. This structural motif imparts a range of interesting chemical properties, including keto-enol tautomerism and the ability to act as a bidentate ligand for metal ions. Its primary application lies in materials science as a metal chelating agent, particularly in the preparation of metal diketonates for Metal-Organic Chemical Vapor Deposition (MOCVD).[1][2][3] This guide provides a comprehensive overview of its chemical and physical properties, spectroscopic data, synthesis, and reactivity. While the broader class of β-diketones has been explored for various biomedical applications,[4][5][6] it is important to note that, based on extensive literature searches, there is currently no specific reported biological activity or application in drug development for 2,6-dimethyl-3,5-heptanedione itself.
Chemical and Physical Properties
The fundamental chemical and physical properties of 2,6-dimethyl-3,5-heptanedione are summarized in the table below. These properties are crucial for its handling, purification, and application in various chemical processes.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₁₆O₂ | [1] |
| Molecular Weight | 156.22 g/mol | [1] |
| CAS Number | 18362-64-6 | [1] |
| Appearance | Clear colorless to light yellow liquid | [1][3] |
| Boiling Point | 66 °C at 8 mmHg | [1] |
| Density | 1.4586 g/mL | [7] |
| Refractive Index (n20/D) | 1.4560 to 1.4600 | [7] |
| Solubility | Slightly soluble in water (3.9 g/L at 25°C) | [2] |
| Flash Point | 62 °C | [1] |
| pKa | 10.30 ± 0.10 (Predicted) | [1] |
Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and purity assessment of 2,6-dimethyl-3,5-heptanedione.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the structure of 2,6-dimethyl-3,5-heptanedione and studying its keto-enol tautomerism. The equilibrium between the keto and enol forms is often slow on the NMR timescale, allowing for the observation of signals from both tautomers.[8][9]
Expected ¹H NMR Signals:
-
Keto form: Signals corresponding to the methine protons (CH), methylene protons (CH₂), and methyl protons (CH₃).
-
Enol form: A characteristic signal for the enolic hydroxyl proton (OH), which can be broad and shifted downfield due to intramolecular hydrogen bonding.[10] The vinylic proton signal will also be present, alongside signals for the methine and methyl groups.
Expected ¹³C NMR Signals:
-
Keto form: Two distinct carbonyl carbon signals.
-
Enol form: Carbonyl carbon signals and signals for the sp² hybridized carbons of the C=C double bond.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in the molecule.
-
Keto form: Strong absorption bands corresponding to the C=O stretching of the ketone groups, typically in the range of 1700-1730 cm⁻¹.
-
Enol form: A broad absorption band for the O-H stretch, often centered around 3200-2500 cm⁻¹, indicative of strong intramolecular hydrogen bonding. A C=C stretching vibration will also be observed.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity. The electron ionization mass spectrum of 2,6-dimethyl-3,5-heptanedione is available in public databases such as the NIST WebBook.
Synthesis and Reactivity
Synthesis
A common method for the synthesis of β-diketones like 2,6-dimethyl-3,5-heptanedione is the Claisen condensation.
Experimental Protocol: Claisen Condensation
This protocol describes the synthesis of 2,6-dimethyl-3,5-heptanedione from 3-methyl-2-butanone (B44728) and ethyl isobutyrate.
Materials:
-
Dimethylformamide (DMF)
-
Potassium tert-butoxide
-
3-Methyl-2-butanone
-
Ethyl isobutyrate
Procedure:
-
To a 1-liter four-necked flask, add 103 g of DMF and 1.33 mol (149 g) of potassium tert-butoxide.
-
Heat the mixture to 50°C with mechanical stirring.
-
Prepare a liquid mixture of 2.64 mol (307 g) of ethyl isobutyrate and 0.88 mol (75.6 g) of 3-methyl-2-butanone.
-
Add the liquid mixture to the flask via a dropping funnel over a period of 3 hours.
-
Continue stirring the reaction mixture for an additional 8 hours under heating.
-
The formation of 2,6-dimethyl-3,5-heptanedione can be confirmed by gas chromatography.
This procedure has a reported yield of approximately 77.3% based on 3-methyl-2-butanone.
References
- 1. 2,6-DIMETHYL-3,5-HEPTANEDIONE CAS#: 18362-64-6 [m.chemicalbook.com]
- 2. 2,6-Dimethyl-3,5-heptanedione, 97+% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. 2,6-Dimethyl-3,5-heptanedione, 97+% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 4. mdpi.com [mdpi.com]
- 5. Recent Developments in the Synthesis of β-Diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. 2,6-Dimethyl-3,5-heptanedione, 99% 5 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.es]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. Structural Studies of β-Diketones and Their Implications on Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]




